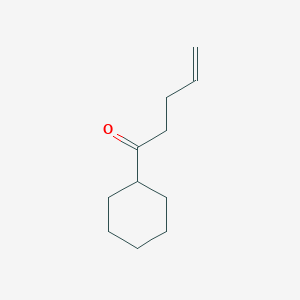4-Penten-1-one, 1-cyclohexyl-
CAS No.: 59304-49-3
Cat. No.: VC19574427
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59304-49-3 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 1-cyclohexylpent-4-en-1-one |
| Standard InChI | InChI=1S/C11H18O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,10H,1,3-9H2 |
| Standard InChI Key | ORUPFZIPPSWKGD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCC(=O)C1CCCCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure comprises a cyclohexane ring bonded to a pent-4-en-1-one moiety. The ketone group () at position 1 of the pentenone chain introduces polarity, while the cyclohexyl substituent contributes steric bulk and conformational rigidity. The terminal double bond () at position 4-5 of the pentenone chain introduces reactivity typical of α,β-unsaturated ketones, such as susceptibility to Michael additions or Diels-Alder reactions .
The SMILES notation succinctly encodes this structure, highlighting the cyclohexane ring (denoted by ) and the unsaturated ketone chain . Computational descriptors, including the InChIKey , further aid in database interoperability and structural verification .
Table 1: Key Identifiers of 4-Penten-1-one, 1-Cyclohexyl-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59304-49-3 | |
| Molecular Formula | ||
| Molecular Weight | 166.26 g/mol | |
| IUPAC Name | 1-cyclohexylpent-4-en-1-one | |
| SMILES | C=CCCC(=O)C1CCCCC1 |
Synthesis and Production
Synthetic Routes
While explicit literature on the synthesis of 4-penten-1-one, 1-cyclohexyl- is limited, analogous compounds suggest plausible pathways. For example, 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one (CAS 56973-87-6) is synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a cyclohexyl derivative under Lewis acid catalysis . Applying this method, cyclohexane could react with pent-4-enoyl chloride in the presence of to yield the target compound.
Purification and Characterization
Post-synthetic purification likely employs fractional distillation or column chromatography, given the compound’s moderate molecular weight and volatility. Spectroscopic characterization would include:
-
: Signals for the cyclohexyl protons (δ 1.0–2.0 ppm), olefinic protons (δ 5.0–5.5 ppm), and ketone-adjacent methylene groups (δ 2.3–2.7 ppm).
-
IR Spectroscopy: Strong absorption near 1715 cm for the carbonyl group and 1640 cm for the stretch .
Physicochemical Properties
Stability and Reactivity
The compound’s α,β-unsaturated ketone system predisposes it to nucleophilic attack at the β-carbon. In aqueous environments, hydrolysis of the ketone is unlikely under neutral conditions but may proceed under acidic or basic catalysis. The cyclohexyl group enhances hydrophobic character, as evidenced by the computed Log > 3.60 for the dimethylcyclohexyl analog , suggesting high lipid solubility.
Thermal and Solubility Profiles
While direct data for 4-penten-1-one, 1-cyclohexyl- are sparse, extrapolation from similar compounds provides insights:
-
Boiling Point: Estimated 230–250°C based on the dimethylcyclohexyl analog’s boiling point of 243–260°C .
-
Water Solubility: Predicted <10 mg/L, aligning with the low solubility of hydrophobic ketones .
-
Flash Point: ~110°C, inferred from structurally related substances .
Applications and Industrial Relevance
Fragrance and Flavor Industry
The compound’s structural analogs are employed as fragrance ingredients due to their woody, amber-like odor profiles. For instance, 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one (Galbaniff) is used in perfumes and cosmetic formulations . While 4-penten-1-one, 1-cyclohexyl- lacks explicit commercial data, its similarity suggests potential as a specialty fragrance intermediate.
Organic Synthesis
The α,β-unsaturated ketone moiety serves as a Michael acceptor in conjugate additions, enabling the synthesis of complex molecules. For example, reaction with Grignard reagents could yield tertiary alcohols, while Diels-Alder cycloadditions might generate six-membered rings for natural product synthesis .
Environmental Impact and Biodegradation
Ecotoxicity
Data for the dimethylcyclohexyl analog show moderate aquatic toxicity, with a 48-h Daphnia magna EC of 2.7 mg/L and a 96-h LC of 5.7 mg/L in rainbow trout . These values classify the compound as harmful to aquatic life, warranting careful handling to prevent environmental release.
Biodegradation
A sealed OECD 301D test on the analog demonstrated 11% biodegradation over 28 days, indicating poor microbial breakdown . Persistent metabolites may accumulate in lipid-rich tissues, necessitating further study on long-term ecological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume